N-isopropyl-2-phenoxybenzamide
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Description
N-isopropyl-2-phenoxybenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.125928785 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-isopropyl-2-phenoxybenzamide is an alpha-adrenergic antagonist . Its primary targets are the alpha receptors present in the muscle that lines the walls of blood vessels . These receptors play a crucial role in regulating the contraction and relaxation of blood vessels, thereby controlling blood pressure and blood flow .
Mode of Action
This compound works by blocking alpha receptors in certain parts of the body . When the receptors are blocked by this compound, the muscle relaxes and the blood vessels widen . This results in a lowering of blood pressure . The compound produces its therapeutic actions by leading to muscle relaxation and a widening of the blood vessels .
Biochemical Pathways
It is known that the compound’s action on alpha receptors influences the adrenergic signaling pathway . By blocking alpha receptors, it disrupts the normal signaling process, leading to vasodilation and a decrease in blood pressure .
Pharmacokinetics
Similar compounds like phenoxybenzamine are known to distribute to and may accumulate in adipose tissues . They are primarily excreted in urine and bile . The onset of action is within 2 hours, and the maximum effect is within 4 to 6 hours . The duration of action is long-lasting, often lasting for several days .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . By blocking alpha receptors and causing vasodilation, it lowers both supine and erect blood pressures . It also increases blood flow to the skin, mucosa, and abdominal viscera .
Properties
IUPAC Name |
2-phenoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(2)17-16(18)14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFQCPCUCOIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.